4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid
Overview
Description
4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid is a complex organic compound with a unique structure that includes a fluorenyl group, a methoxycarbonyl group, and a phenoxyacetic acid moiety
Mechanism of Action
Target of Action
The primary target of the Rink amide linker, also known as “2-[4-[(2,4-dimethoxyphenyl)-(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetic Acid”, is the peptide-resin in the solid-phase synthesis of peptide-amides . The linker plays a crucial role in the peptide synthesis process, acting as a bridge between the peptide chain and the solid support (resin) .
Mode of Action
The Rink amide linker is a bifunctional spacer with one end permanently anchoring to the resin and the other end temporarily linking to the peptide . It facilitates the assembly of peptide chains through successive reactions of amino acids onto an insoluble porous support . The linker provides a reversible linkage between the peptide chain and the solid support . Furthermore, it provides protection and blockage of the C-terminal α-carboxyl group during synthesis .
Biochemical Pathways
The Rink amide linker plays a pivotal role in the solid-phase peptide synthesis (SPPS) pathway. It enables the rapid assembly of peptide chains onto an insoluble porous support . The linker is designed to be easily cleaved under acidic conditions, allowing for the efficient release of the synthesized peptide .
Pharmacokinetics
The pharmacokinetics of the Rink amide linker are primarily determined by its role in solid-phase peptide synthesis. The linker is designed to be stable under the conditions used during peptide chain assembly . It is sensitive to acidic conditions, which are used to cleave the peptide from the resin .
Result of Action
The use of the Rink amide linker in solid-phase peptide synthesis results in the efficient production of peptide-amides . The linker allows for the rapid assembly of peptide chains and their subsequent cleavage under acidic conditions . This results in the production of peptide-amides with high purity .
Action Environment
The action of the Rink amide linker is influenced by the conditions of the solid-phase peptide synthesis process. The linker is stable under the conditions used for peptide chain assembly but is sensitive to the acidic conditions used for peptide cleavage .
Biochemical Analysis
Biochemical Properties
The Rink amide linker plays a significant role in biochemical reactions, particularly in the synthesis of peptide amides . It is used to attach the first amino acid to the resin in solid-phase peptide synthesis. The linker is stable and requires high concentrations of trifluoroacetic acid (TFA) for cleavage . The stability of the linker allows for the precise control of peptide chain growth during synthesis .
Cellular Effects
The effects of the Rink amide linker on cells are primarily observed in the context of its role in peptide synthesis. The peptides synthesized using this linker can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The direct impact of the linker itself on these processes is not typically studied, as it is removed during the peptide purification process .
Molecular Mechanism
The Rink amide linker functions by providing a stable connection between the growing peptide chain and the solid support in solid-phase peptide synthesis . It allows for the sequential addition of amino acids to the peptide chain. The linker is cleaved from the final peptide product using high concentrations of TFA .
Temporal Effects in Laboratory Settings
In laboratory settings, the Rink amide linker exhibits stability over time, which is crucial for the successful synthesis of peptides .
Metabolic Pathways
The Rink amide linker is not typically involved in metabolic pathways as it is removed from the final peptide product during the purification process .
Transport and Distribution
The transport and distribution of the Rink amide linker within cells and tissues are not typically studied as it is used in vitro for peptide synthesis and is not present in the final, purified peptide product .
Subcellular Localization
As with transport and distribution, the subcellular localization of the Rink amide linker is not typically relevant as it is used in vitro for peptide synthesis and is not present in the final, purified peptide product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorenylmethanol, 2,4-dimethoxybenzaldehyde, and phenoxyacetic acid.
Formation of Fluorenylmethoxycarbonyl Chloride: Fluorenylmethanol is reacted with phosgene to form fluorenylmethoxycarbonyl chloride.
Condensation Reaction: The fluorenylmethoxycarbonyl chloride is then reacted with 2,4-dimethoxybenzaldehyde in the presence of a base to form the intermediate compound.
Amidation: The intermediate compound undergoes amidation with phenoxyacetic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)methyl)phenoxy)acetic acid
- **2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)(3,4-dimethoxyphenyl)methyl)phenoxy)acetic acid
Uniqueness
4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid is unique due to the presence of both fluorenyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2-[4-[(2,4-dimethoxyphenyl)-(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29NO7/c1-37-22-15-16-27(29(17-22)38-2)31(20-11-13-21(14-12-20)39-19-30(34)35)33-32(36)40-18-28-25-9-5-3-7-23(25)24-8-4-6-10-26(24)28/h3-17,28,31H,18-19H2,1-2H3,(H,33,36)(H,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMGJEMWPQOACJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)OCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701118433 | |
Record name | 2-[4-[(2,4-Dimethoxyphenyl)[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701118433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126828-35-1, 145069-56-3 | |
Record name | 2-[4-[(2,4-Dimethoxyphenyl)[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]phenoxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126828-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-[(2,4-Dimethoxyphenyl)[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701118433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetic acid, 2-[4-[(2,4-dimethoxyphenyl)[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]phenoxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.205 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-[1-[1-(9H-Fluoren-9-yl)-methoxycarbonylamino]-(2',4'-dimethoxybenzyl)]-phenoxyessigsäure | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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